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2,3-Dimercaptosuccinic acid, (-)-

Cat. No.: B12800285
CAS No.: 10008-75-0
M. Wt: 182.2 g/mol
InChI Key: ACTRVOBWPAIOHC-LWMBPPNESA-N
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Description

Historical Context of Dithiol Ligands in Chemical and Biological Research

Dithiol ligands, which are organic compounds containing two thiol groups, have a long history in chemical and biological research. Their ability to form stable complexes with metal ions has made them valuable in a variety of applications. In the early 20th century, the development of British Anti-Lewisite (BAL), or dimercaprol (B125519), as an antidote to the arsenic-based chemical warfare agent lewisite, marked a significant milestone in the use of dithiol compounds in medicine. This laid the groundwork for the investigation of other dithiol ligands with improved properties, such as lower toxicity and better oral bioavailability.

The study of dithiols has since expanded beyond their use as chelating agents for heavy metal poisoning. They are now investigated for their roles in enzyme inhibition, as antioxidants, and in the synthesis of novel materials. The reactivity of the thiol groups allows for a diverse range of chemical modifications, leading to the development of a wide array of dithiol-based compounds with tailored properties.

Stereochemical Considerations and Significance of the (-)-Enantiomer

2,3-Dimercaptosuccinic acid has two stereocenters, giving rise to a meso compound and a pair of enantiomers (the dextrorotatory (+) and levorotatory (-) forms). wikipedia.org The meso form is optically inactive due to a plane of symmetry, while the enantiomers are optically active. The specific three-dimensional arrangement of the functional groups in each stereoisomer plays a crucial role in its chemical and biological properties, particularly its interaction with chiral biological molecules like enzymes and receptors, and its efficiency in chelating metal ions.

Research comparing the meso and racemic (a 1:1 mixture of the (+) and (-) enantiomers) forms has shown that the stereochemistry significantly influences the metal-chelating efficacy. For instance, some studies have suggested that the racemic form of 2,3-dimercaptosuccinic acid is more effective than the meso form in mobilizing certain heavy metals like mercury and lead from the body. iaea.orgresearchgate.net This suggests that the chiral enantiomers, including the (-)-form, may have a higher affinity or form more stable or more readily excretable complexes with these metals compared to the meso isomer. The difference in efficacy is attributed to the distinct conformations that the different stereoisomers adopt, which affects their ability to bind to metal ions. nih.gov

Rationale for Continued Academic Investigation of 2,3-Dimercaptosuccinic Acid, (-)-

The continued academic investigation of the (-)-enantiomer of 2,3-Dimercaptosuccinic acid is driven by the pursuit of more effective and specific therapeutic agents. Given the findings that the racemic mixture may be a more potent chelator for certain heavy metals than the commonly used meso form, there is a strong rationale for studying the individual enantiomers. iaea.orgresearchgate.net Isolating and characterizing the properties of the pure (-)-enantiomer could lead to the development of a chelating agent with enhanced efficacy and potentially a different safety profile compared to the meso or racemic forms.

Furthermore, understanding the specific interactions of the (-)-enantiomer with biological systems can provide valuable insights into the mechanisms of metal chelation and detoxification. This knowledge could also be applied to the design of new dithiol-based ligands for a variety of applications, including the development of new pharmaceuticals and materials. The potential for stereospecific effects on both efficacy and toxicity makes the study of the pure (-)-enantiomer a critical area of research.

Overview of Key Research Paradigms and Challenges

The primary research paradigm for 2,3-Dimercaptosuccinic acid, including its (-)-enantiomer, is in the field of chelation therapy for heavy metal poisoning. nih.govtandfonline.com Research focuses on its efficacy in binding to and promoting the excretion of metals such as lead, mercury, and arsenic. wikipedia.org A significant challenge in this field is the limited amount of research conducted specifically on the pure (-)-enantiomer. Most studies have utilized either the meso form (succimer) or the racemic mixture. iaea.orgresearchgate.netnih.govtandfonline.com

A major hurdle is the synthesis and purification of the optically pure (-)-enantiomer. While methods for synthesizing 2,3-dimercaptosuccinic acid exist, obtaining the pure enantiomers often requires challenging resolution techniques. nih.govsioc-journal.cn Consequently, much of the available data comes from studies on the racemic mixture, making it difficult to attribute specific effects solely to the (-)-enantiomer.

Another challenge is the potential for different toxicological profiles between the stereoisomers. While the meso form is known for its relatively low toxicity, some studies have indicated that the racemic form may have higher toxicity. iaea.org Therefore, a thorough investigation of the toxicological properties of the pure (-)-enantiomer is necessary before its potential therapeutic benefits can be fully realized. Future research will need to focus on overcoming these synthetic and analytical challenges to fully elucidate the unique chemical and biological properties of 2,3-Dimercaptosuccinic acid, (-)-.

Physicochemical Properties of 2,3-Dimercaptosuccinic Acid

PropertyValue
Molecular Formula C4H6O4S2
Molecular Weight 182.2 g/mol nih.gov
IUPAC Name (2R,3R)-2,3-bis(sulfanyl)butanedioic acid nih.gov
CAS Number 10008-75-0 nih.gov
Melting Point 196-198 °C (decomposes) (for meso form) sigmaaldrich.com
Solubility Soluble in water chemicalbook.com
Appearance White crystalline powder

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4S2 B12800285 2,3-Dimercaptosuccinic acid, (-)- CAS No. 10008-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10008-75-0

Molecular Formula

C4H6O4S2

Molecular Weight

182.2 g/mol

IUPAC Name

(2R,3R)-2,3-bis(sulfanyl)butanedioic acid

InChI

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1

InChI Key

ACTRVOBWPAIOHC-LWMBPPNESA-N

Isomeric SMILES

[C@H]([C@@H](C(=O)O)S)(C(=O)O)S

Canonical SMILES

C(C(C(=O)O)S)(C(=O)O)S

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,3 Dimercaptosuccinic Acid,

Enantioselective Synthesis Pathways for (-)-2,3-Dimercaptosuccinic Acid

The primary and most established route to obtaining enantiomerically pure (-)-2,3-dimercaptosuccinic acid begins with the corresponding enantiomer of tartaric acid. The synthesis initiates from (-)-tartaric acid, which serves as a readily available and inexpensive chiral starting material. This method ensures the desired stereochemistry is set from the beginning of the synthetic sequence. The process generally involves the conversion of the hydroxyl groups of tartaric acid into a leaving group, followed by nucleophilic substitution with a thiol-containing reagent. A common pathway involves the reaction of (-)-tartaric acid with thiolacetic acid, which introduces the sulfur atoms. Subsequent hydrolysis of the resulting thioacetate (B1230152) yields the desired (-)-2,3-dimercaptosuccinic acid. This classical approach remains a cornerstone for producing the levorotatory isomer of DMSA.

Strategies for Chemical Functionalization and Derivatization

The chemical reactivity of the thiol and carboxylic acid groups of DMSA allows for a wide range of chemical modifications, leading to the development of derivatives with tailored properties.

The carboxylic acid moieties of (-)-2,3-dimercaptosuccinic acid are readily esterified to produce a variety of ester analogs. These reactions are typically carried out under acidic conditions with the corresponding alcohol. For example, the reaction of DMSA with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the diethyl ester. The primary purpose of creating these ester analogs is often to increase the lipophilicity of the molecule, which can influence its solubility and distribution in different chemical environments.

The chemical reactivity of these ester analogs is dominated by the thiol groups, which remain available for further functionalization. The ester groups are generally stable under neutral and mildly acidic conditions but can be hydrolyzed back to the carboxylic acids under basic conditions. This property allows for the temporary masking of the carboxylic acid groups while other chemical transformations are performed on the thiol groups.

Table 1: Examples of Ester Analogs of (-)-2,3-Dimercaptosuccinic Acid

Ester AnalogAlcohol ReactantPotential Property Change
Dimethyl-2,3-dimercaptosuccinateMethanolIncreased volatility and solubility in nonpolar solvents
Diethyl-2,3-dimercaptosuccinateEthanolEnhanced lipophilicity
Di-tert-butyl-2,3-dimercaptosuccinatetert-ButanolSteric hindrance around the ester group, offering different reactivity profiles

The thiol groups of (-)-2,3-dimercaptosuccinic acid are highly reactive and can undergo a variety of transformations, most notably the formation of thioethers and disulfides. Thioethers are formed by the reaction of the thiol groups with alkyl halides or other electrophiles. This S-alkylation reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate.

Disulfide linkages are formed through the oxidation of the two thiol groups within the DMSA molecule, leading to a cyclic disulfide, or between two DMSA molecules, resulting in a dimeric structure. This oxidation can be achieved using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide. The formation of the intramolecular disulfide bond is particularly significant as it creates a five-membered ring structure, which can have distinct chemical and biological properties compared to the linear dithiol form. The reversible nature of the disulfide bond, which can be cleaved back to the dithiol under reducing conditions, is a key feature of its chemistry.

The presence of multiple functional groups (two thiols and two carboxylic acids) makes (-)-2,3-dimercaptosuccinic acid an excellent ligand for conjugating to various surfaces, including polymeric scaffolds and nanomaterials. The thiol groups have a strong affinity for the surfaces of noble metals, such as gold and silver, as well as semiconductor quantum dots. This interaction leads to the formation of a self-assembled monolayer of DMSA on the nanoparticle surface, creating what are known as DMSA-coated nanoparticles.

The carboxylic acid groups of the DMSA coating provide a hydrophilic surface, which enhances the stability of the nanoparticles in aqueous solutions and prevents their aggregation. Furthermore, these terminal carboxylic acid groups can be used as chemical handles for the further attachment of other molecules, such as fluorescent dyes, targeting ligands, or drugs, through standard amide coupling chemistries. This versatility has made DMSA a popular choice for the surface functionalization of nanoparticles for a wide range of applications in materials science and biotechnology.

Table 2: Functionalization of Nanomaterials with (-)-2,3-Dimercaptosuccinic Acid

Nanomaterial CoreBinding Group(s)Resulting Surface FunctionalityReference
Gold Nanoparticles (AuNPs)Thiol groupsHydrophilic, carboxylated surface
Quantum Dots (e.g., CdSe/ZnS)Thiol groupsAqueous stability, biocompatibility, sites for further conjugation
Iron Oxide Nanoparticles (IONPs)Carboxylic acid groupsEnhanced colloidal stability in aqueous media

Advanced Spectroscopic and Chromatographic Techniques for Purity and Stereochemical Characterization

Ensuring the chemical purity and, crucially, the stereochemical integrity of (-)-2,3-dimercaptosuccinic acid is paramount. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity. When coupled with a chiral stationary phase, HPLC can effectively separate the (-), (+), and meso isomers of 2,3-dimercaptosuccinic acid, allowing for the determination of enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the chemical structure of DMSA and its derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule. For stereochemical analysis, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and its fragments, providing further evidence of its identity. Techniques like electrospray ionization (ESI-MS) are particularly useful for analyzing these polar molecules.

Finally, chiroptical techniques such as polarimetry, which measures the rotation of plane-polarized light, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, are indispensable for confirming the absolute configuration of the chiral centers. A negative optical rotation value confirms the presence of the desired (-)-enantiomer.

Coordination Chemistry and Ligand Metal Interactions of 2,3 Dimercaptosuccinic Acid,

Fundamental Principles of Metal Chelation by Vicinal Dithiols

The efficacy of (-)-2,3-dimercaptosuccinic acid as a metal chelator is rooted in the presence of two vicinal thiol (-SH) groups on its succinic acid backbone. These sulfhydryl groups are the primary sites of interaction with heavy metal ions. The fundamental principle of chelation by vicinal dithiols like DMSA involves the formation of a stable, ring-like structure, known as a chelate, upon binding to a single metal ion. This process is governed by the principles of coordination chemistry, particularly the Hard and Soft Acids and Bases (HSAB) theory.

Heavy metal ions such as Hg(II), Cd(II), and Pb(II) are classified as soft acids, meaning they have a high affinity for soft bases. The sulfur atoms in the thiol groups of DMSA are soft bases, making them excellent donor atoms for these soft metal ions. The formation of a five- or six-membered chelate ring is entropically favored, leading to a highly stable metal-ligand complex. This high stability allows DMSA to effectively compete with and sequester metal ions from biological macromolecules, such as proteins and enzymes, where the metals often exert their toxic effects by binding to endogenous sulfhydryl groups.

The chelation process effectively forms a new, less toxic compound that can be more readily excreted from the body. An ideal chelating agent should form a complex that is more stable than the complex formed between the metal and biological ligands, yet be able to be eliminated from the body without releasing the toxic metal ion.

Stoichiometry and Stability Constants of Metal-DMSA Complexes

The stoichiometry of metal-DMSA complexes, which describes the ratio of metal ions to DMSA molecules in the complex, can vary. Common stoichiometries for divalent metal ions like Pb(II) and Hg(II) are 1:1 and 1:2 (metal:DMSA). However, more complex structures, including binuclear and polynuclear species such as 2:1, 2:2, 2:3, and 3:3, have been identified, particularly for Hg(II).

The stability of these complexes is quantified by their stability constants (also known as formation constants, K). A higher stability constant indicates a stronger bond between the metal and the chelator and, consequently, a more stable complex. The stability of DMSA complexes with various heavy metals has been a subject of considerable study.

Table 1: Stability Constants of Selected Metal-DMSA Complexes
Metal IonStoichiometry (Metal:DMSA)Log K (Stability Constant)Notes
Pb(II)1:117.4-
Cd(II)1:1 (predominant at pH 7.4)-The Cd-DMSA complex is reported to be the most stable among several divalent metal ions.
Hg(II)1:1-Forms various monomeric and polynuclear species.

The general order of stability for DMSA complexes with several divalent metal ions has been reported as: Cd(II) > Pb(II) > Hg(II) > Zn(II) > Ni(II).

The formation and stability of metal-DMSA complexes are highly dependent on the pH of the solution. DMSA has four ionizable protons—two from the carboxylic acid groups and two from the thiol groups. The pKa values for these protons determine the speciation of the DMSA molecule at a given pH. The carboxyl groups are more acidic and deprotonate at lower pH values than the thiol groups.

The specific form of the DMSA molecule present in solution dictates its chelating ability. Chelation typically involves the deprotonated thiol groups (thiolates), which are much stronger ligands than the protonated thiols. Therefore, the formation of stable metal-DMSA complexes is favored at pH values where the thiol groups are deprotonated.

The pH also influences the solubility of the resulting metal complexes. For instance, with lead, insoluble protonated Pb-DMSA complexes have been observed to precipitate at a pH below 6.5. This pH-dependent behavior is critical for understanding the efficacy of DMSA in different biological compartments, which have varying pH levels. Studies have shown that at a physiological pH of 7.4, the predominant cadmium-meso-DMSA chelate species in solution is the 1:1 CdL complex.

Ligand exchange reactions are crucial in the process of metal detoxification by a chelating agent. This involves the chelator (DMSA) displacing the metal ion from its endogenous ligands (e.g., proteins). The thermodynamics of this process are governed by the change in Gibbs free energy (ΔG), which is related to the stability constants of the complexes involved. For DMSA to be effective, the formation of the metal-DMSA complex must be thermodynamically more favorable (i.e., have a more negative ΔG) than the metal-biomolecule complex.

The kinetics of ligand exchange describe the rate at which these reactions occur. A chelating agent must not only form a stable complex but also react quickly enough to sequester the metal ion before it can cause further damage. The kinetics of ligand substitution can be influenced by several factors, including the nature of the metal ion, the incoming and outgoing ligands, and the solvent.

While the general principles of ligand exchange are well-understood, specific experimental data on the thermodynamic and kinetic parameters for ligand exchange reactions involving DMSA with heavy metals bound to biological molecules are limited in the scientific literature. Such studies are complex to perform but are essential for a complete understanding of the chelation process in vivo.

Selectivity and Affinity for Specific Metal Ions (e.g., Hg(II), Cd(II), Pb(II))

An ideal chelating agent should exhibit high selectivity for the target toxic metal ions while having a low affinity for essential endogenous metals like zinc, calcium, and copper. DMSA shows a marked preference for soft heavy metal ions such as Hg(II), Cd(II), and Pb(II). This selectivity is primarily due to the high affinity of the soft sulfur donor atoms in DMSA for these soft metal ions.

DMSA is recognized for its strong binding affinity for lead and is also considered more effective for mercury chelation than other agents like EDTA. While it is a potent chelator for these toxic metals, it has been noted to cause minimal disruption to the homeostasis of essential metals, which is a significant advantage. However, some alteration in copper metabolism has been observed in humans following DMSA administration.

Structural Elucidation of Metal-DMSA Coordination Compounds (e.g., X-ray Crystallography, EXAFS)

Understanding the precise three-dimensional structure of metal-DMSA complexes is crucial for comprehending their stability and reactivity. Techniques such as X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have been employed to elucidate these structures.

EXAFS studies have provided valuable insights into the coordination environment of the metal ion in solution. For instance, a study on the interaction of DMSA with Hg(II) revealed that at a 1:1 ratio, the mercury atom is coordinated to two sulfur atoms with a bond length of approximately 2.35 Å. This finding suggested a two-coordinate, nearly linear S-Hg-S geometry. Interestingly, this research also proposed that under these conditions, DMSA may not act as a true chelator for mercury, but rather forms binuclear or trinuclear complexes where each DMSA molecule bridges two mercury ions.

In the case of Cd(II), a combination of X-ray absorption spectroscopy, size exclusion chromatography, and density functional theory has been used to characterize the complexes with DMSA at physiological pH. These studies suggest a complex chemistry involving multi-metallic forms, with DMSA acting as a true chelator, coordinating the cadmium ion through one thiolate group and one carboxylate group.

Table 2: Structural Data for Selected Metal-DMSA Complexes from Spectroscopic Studies
Metal IonTechniqueCoordination EnvironmentKey Findings
Hg(II)EXAFSTwo-coordinate, with two sulfur atoms.Hg-S bond length of ~2.35 Å. Suggests formation of polynuclear complexes rather than a simple chelate.
Cd(II)XAS, SEC, DFTCoordinated by one thiolate and one carboxylate group.Acts as a true chelator, but multi-metallic forms are also important.

Comparative Studies with Other Dithiol Chelators

The efficacy of DMSA as a chelating agent is often evaluated in comparison to other dithiol chelators, such as British Anti-Lewisite (BAL, 2,3-dimercaptopropanol) and its analogue, 2,3-dimercapto-1-propanesulfonic acid (DMPS).

Compared to BAL, DMSA is significantly less toxic and is water-soluble, allowing for oral administration. Studies have shown that DMSA is more effective than BAL in preventing inorganic mercury-induced nephrotoxicity, as it increases the urinary excretion of mercury and reduces its renal accumulation.

When compared to DMPS, both are water-soluble analogues of BAL. DMPS is considered the primary antidote for inorganic mercury poisoning, while DMSA is often preferred for organic mercury and lead poisoning. Some studies suggest that DMPS may be more potent than DMSA in reducing the kidney burden of mercury after acute exposure to mercuric chloride. Conversely, other reports indicate that DMSA may mobilize twice as much lead and half as much mercury as DMPS. The choice between DMSA and DMPS often depends on the specific metal involved and the clinical context.

Preclinical and Mechanistic Investigations of 2,3 Dimercaptosuccinic Acid,

Cellular and Molecular Mechanisms of Action in Model Systems (Non-Clinical Context)

(-)-2,3-Dimercaptosuccinic acid (DMSA) is a chelating agent with two sulfhydryl groups and is an analog of dimercaprol (B125519). nih.gov Its primary role in non-clinical model systems revolves around its interaction with metals and its influence on cellular processes, particularly those involving redox balance and enzymatic activity.

Interactions with Cellular Thiols and Endogenous Redox Pathways

DMSA, being a dithiol compound, actively participates in cellular redox chemistry. nih.gov Its sulfhydryl groups can undergo oxidation to form disulfides, and it can form mixed disulfides with other thiols like cysteine. researchgate.netnih.gov This interaction is crucial to its mechanism, as the cellular redox state, largely maintained by the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), is a key regulator of cellular processes. nih.gov

Studies have shown that thiol-containing compounds can influence cellular redox-sensitive signaling pathways. researchgate.net For instance, the activation of the hypoxia response pathway can be triggered by thiol-mediated reductive stress. embopress.org In the context of DMSA, its interaction with cellular thiols can modulate the activity of redox-sensitive proteins and transcription factors. For example, pretreatment with the cell-impermeable thiol antioxidant GSH can inhibit the effects of certain compounds on cellular pathways like NF-κB and JNK, suggesting that interactions at the cell surface with thiols are critical. nih.gov

Influence on Enzyme Activities and Protein Functions in In Vitro Models

DMSA has been shown to directly impact the activity of various enzymes in in vitro settings. A significant body of research has focused on its ability to counteract the inhibitory effects of heavy metals on enzymes. For instance, both DL- and meso-DMSA are effective in preventing or reversing the in vitro inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex by arsenite. nih.gov Similarly, DMSA can restore the activity of δ-aminolevulinate dehydratase (ALAD) that has been inhibited by arsenic. besjournal.comnih.gov

However, DMSA itself can also inhibit certain enzymes. In a study on human erythrocyte glucose 6-phosphate dehydrogenase (hG6PD), DMSA was found to have an inhibitory effect with an IC50 value of 0.274 mM. tandfonline.com Another study reported that DMSA exhibited an inhibitory effect on δ-ALA-D activity in rat lung homogenates. epa.gov The interaction of DMSA with enzymes is complex and can be influenced by the presence of metals. For example, while dithiothreitol (B142953) (DTT) could restore the δ-ALA-D inhibition caused by DMSA, zinc chloride only restored the inhibitory effect induced by DMSA. epa.gov

EnzymeModel SystemEffect of DMSAReference
Pyruvate Dehydrogenase (PDH) complexMouse kidney (in vitro)Reverses arsenite inhibition nih.gov
δ-aminolevulinate dehydratase (ALAD)Rat blood (in vitro)Restores activity after arsenic inhibition besjournal.comnih.gov
Human Glucose 6-Phosphate Dehydrogenase (hG6PD)Human erythrocytes (in vitro)Inhibitory (IC50 = 0.274 mM) tandfonline.com
δ-aminolevulinate dehydratase (δ-ALA-D)Rat lung (in vitro)Inhibitory epa.gov

Modulation of Gene Expression and Signal Transduction Pathways in Cell Culture

Recent studies have highlighted the ability of DMSA, particularly when used as a coating for nanoparticles, to modulate gene expression. In human cell lines such as THP-1 and HepG2, DMSA-coated iron oxide nanoparticles were found to significantly alter the expression of hundreds of genes. nih.gov A notable finding was that a significant portion of the differentially expressed genes coded for cysteine-rich proteins (CRPs), suggesting that DMSA's cytotoxicity at the gene transcription level may be linked to its interaction with these proteins. nih.gov

Further analysis revealed that these DMSA-coated nanoparticles affected the expression of genes involved in various biological processes and pathways. nih.gov The specific genes regulated could be both common and cell-specific. For example, IFI27 and DDX58 were commonly induced in both THP-1 and HepG2 cells by the nanoparticles. nih.gov It's important to note that the vehicle used to dissolve DMSA, such as dimethyl sulfoxide (B87167) (DMSO), can also independently influence gene expression, which needs to be considered in experimental designs. mdpi.commdpi.comresearchgate.net

In Vitro Studies on Metal Sequestration and Mobilization in Cellular Models

A primary function of DMSA is its ability to chelate and mobilize heavy metals. researchgate.net This has been extensively studied in various cellular models.

Kinetics of Metal Uptake and Efflux in Cell Lines

DMSA is a water-soluble compound, and its ability to cross cellular membranes is limited, which primarily restricts its action to the extracellular space. nih.govnih.gov However, its interaction with membrane transporters can influence metal kinetics. For instance, DMSA's entry into renal cells appears to involve organic anion transporters (OATs). physiology.org

Studies have shown that DMSA administration can enhance the urinary excretion of metals like mercury. nih.gov While DMSA itself may not readily enter cells, it can form complexes with metals extracellularly, creating a concentration gradient that facilitates the efflux of intracellular metals. nih.gov The development of DMSA analogs, such as monoalkyl esters, has been explored to improve cellular uptake and enhance the mobilization of metals from within cells. nih.govnih.gov

Subcellular Distribution of Metal-DMSA Complexes

Due to its limited ability to cross cell membranes, DMSA primarily forms complexes with metals in the extracellular fluid. nih.gov However, when used as a coating for nanoparticles, DMSA can be internalized by cells. Electron microscopy studies have shown that DMSA-coated iron nanocubes are localized within endosomes and lysosomes in human glioblastoma cells (U-251). researchgate.net

Animal Model Studies for Pharmacokinetic and Pharmacodynamic Understanding

Preclinical studies utilizing animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of (-)-2,3-dimercaptosuccinic acid (DMSA). These investigations provide a foundational understanding of the compound's behavior in a biological system, focusing on the mechanisms of its absorption, distribution, metabolism, and excretion, rather than clinical outcomes.

The administration of DMSA in animal models reveals key aspects of its ADME profile. Following oral administration, peak blood concentrations are typically observed in approximately three hours. mhmedical.com The distribution of DMSA is primarily extracellular, and within the bloodstream, it exhibits extensive binding to plasma proteins, exceeding 90%. mhmedical.com This high degree of protein binding influences its distribution and elimination characteristics.

Studies in rats have shown that after intravenous injection, DMSA accumulates in the renal tissue, with subsequent accumulation in the bladder over time, indicating renal excretion. iaea.org Some transient uptake in the liver has also been observed. iaea.org The elimination of DMSA is predominantly through the urine, where it is largely found as mixed disulfides, primarily with cysteine. mhmedical.com These metabolites, rather than the parent compound, are thought to be the active chelating species in vivo. mhmedical.com The elimination half-life of transformed DMSA is approximately 2 to 4 hours. mhmedical.com

In a study involving juvenile nonhuman primates, oral administration of succimer (B1681168) was found to significantly decrease the gastrointestinal absorption of lead. nih.gov This suggests that DMSA can influence the absorption of heavy metals from the gastrointestinal tract.

A comparative study of DMSA and its monoalkyl esters in mice demonstrated that while DMSA reduced lead concentrations by 52%, its monoesters achieved a reduction ranging from 54% to 75%, suggesting that structural modifications can influence its efficacy. mdpi.com

Table 1: Summary of DMSA Pharmacokinetic Parameters in Animal Models

ParameterAnimal ModelKey FindingCitation
Peak Blood ConcentrationGeneral Animal ModelApproximately 3 hours post-oral administration mhmedical.com
DistributionGeneral Animal ModelPredominantly extracellular mhmedical.com
Plasma Protein BindingGeneral Animal Model>90% mhmedical.com
Primary Route of ExcretionRatsRenal (urine) mhmedical.comiaea.org
Major MetabolitesGeneral Animal ModelMixed disulfides with cysteine mhmedical.com
Elimination Half-life (transformed succimer)General Animal Model2-4 hours mhmedical.com
Effect on GI Lead AbsorptionJuvenile Nonhuman PrimatesSignificantly reduced nih.gov

The tissue distribution of DMSA and its metabolites has been investigated in various animal models, often in the context of metal chelation. In mice and rats administered with radiolabeled nickel, the highest concentrations of the metal were found in the kidney, lung, and liver. nih.gov Subsequent oral administration of DMSA led to a remarkable decrease in radioactivity in these organs, as well as in the blood. nih.gov Interestingly, an initial increase in radioactivity was observed in the bone, which then decreased by day seven. nih.gov This suggests that DMSA can mobilize metals from certain tissues and redistribute them.

Studies using DMSA-coated magnetic nanoparticles (DMSA-MNPs) in mice have shown preferential accumulation in the lungs following intravenous injection. mdpi.com Over time, these aggregates move from large blood vessels to capillaries and then into parenchyma cells. mdpi.comnih.gov In pigs, DMSA-MNPs were primarily observed in the liver, spleen, and lungs five hours after intravenous injection. mdpi.comnih.gov Non-human primate studies with DMSA-MNPs also showed preferential distribution to the lungs, liver, and kidneys, with quantities reducing over time. mdpi.comnih.gov

In rats pre-treated with cadmium, DMSA administration resulted in a 25% lower total hepatic cadmium concentration compared to controls. nih.gov DMSA did not affect cadmium levels in the liver cytosol but did reduce cadmium concentrations in the mitochondrial-lysosomal and nuclear fractions. nih.gov This indicates that DMSA's action may be localized to specific subcellular compartments. In the kidney, DMSA was effective in eliminating copper that had accumulated in fractions other than metallothionein. nih.gov

Whole-body autoradiography in mice has shown that a technetium-99m labeled DMSA complex (99mTc(V)DMSA) has the highest affinity for bone, specifically the cortical bone, and substantial uptake is also seen in the cytoplasm of cortical renal tubular cells. researchgate.net No specific localization was observed in the liver at a microscopic or macroscopic level. researchgate.net

Table 2: Tissue Distribution of DMSA and its Effects on Metal Accumulation

Animal ModelCompound AdministeredPrimary Tissues of Accumulation/EffectKey FindingCitation
Mice and RatsDMSA (post-nickel exposure)Kidney, Lung, Liver, Blood, BoneDecreased nickel in kidney, lung, blood; transient increase in bone. nih.gov
MiceDMSA-MNPsLungsPreferential accumulation and movement into parenchyma over time. mdpi.comnih.gov
PigsDMSA-MNPsLiver, Spleen, LungsPrimary distribution sites 5 hours post-injection. mdpi.comnih.gov
Non-human PrimatesDMSA-MNPsLungs, Liver, KidneysPreferential distribution with decreasing quantities over time. mdpi.comnih.gov
RatsDMSA (post-cadmium exposure)Liver, KidneyReduced hepatic cadmium; eliminated excess renal copper from non-metallothionein fractions. nih.gov
Mice99mTc(V)DMSABone (cortical), Kidney (cortical tubules)Highest affinity for bone and significant renal uptake. researchgate.net

While specific metabolomic and proteomic studies focused solely on the effects of (-)-2,3-dimercaptosuccinic acid in animal tissues are not extensively detailed in the provided search results, the broader field of metabolomics and proteomics in animal tissues offers a framework for how such investigations could be conducted.

Metabolomic profiling of rare cell populations isolated from tissues, for instance, has been successfully performed in mice. nih.govelifesciences.org This involves techniques like flow cytometry to isolate specific cell types, followed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites. nih.govelifesciences.org Such methods could be applied to understand how DMSA alters the metabolic landscape of specific tissues or cell populations affected by heavy metal toxicity. For example, analyzing the metabolome of kidney proximal tubule cells after DMSA administration could reveal the metabolic pathways impacted by the chelation process.

Similarly, proteomic analysis of different mouse tissues has been used to create comprehensive protein expression profiles. nih.govnih.gov These studies often involve homogenization of tissues, protein precipitation, and analysis by mass spectrometry. nih.gov This approach could be used to identify changes in protein expression in response to DMSA treatment. For instance, it could reveal the upregulation of proteins involved in detoxification pathways or the downregulation of proteins whose function is inhibited by heavy metals. The integration of drug response data with proteomic profiles of cell lines has already been used to reveal mechanisms of drug action. nih.gov

Ex Vivo Analysis of Biological Samples for Mechanistic Insights

Ex vivo analysis of biological samples from animals treated with DMSA provides a bridge between in vivo effects and cellular mechanisms. In studies with rats given radiolabeled nickel, gel chromatography of serum, kidney, and lung samples showed that DMSA reduced the levels of protein-bound nickel. nih.gov This suggests that DMSA acts by forming a less toxic complex with the metal, thereby altering its distribution and interaction with endogenous proteins. nih.gov

In a study investigating the effects of DMSA on lead-induced toxicity in mice, ex vivo analysis of bone marrow cells showed that DMSA significantly reduced the frequency of micronucleated polychromatic erythrocytes caused by lead. gsconlinepress.com Furthermore, enzyme assays of liver and serum samples from these mice indicated that DMSA treatment led to decreased activity of gamma-glutamyl transferase. gsconlinepress.com

Ex vivo analysis of tumor tissue from mice has been used to profile cytokines and chemokines, providing insights into the tumor microenvironment. bmj.com This type of analysis could be adapted to study the immunomodulatory effects of DMSA in the context of metal-induced inflammation or carcinogenesis.

Histopathological analysis of organs from rats treated with DMSA-coated magnetic nanoparticles revealed a light interalveolar septal thickening in the lungs, although the animals showed no clinical respiratory symptoms. nih.govnih.gov Other organs like the liver, spleen, and kidneys showed no significant long-term damage. nih.govnih.gov These ex vivo histological examinations are crucial for understanding the tissue-level consequences of DMSA administration.

Mechanistic Toxicology of 2,3 Dimercaptosuccinic Acid, in Preclinical Models

Cellular Toxicity Mechanisms in In Vitro Studies (Non-Clinical)

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms underlying the toxicological profile of 2,3-Dimercaptosuccinic acid (DMSA). These non-clinical investigations provide a controlled environment to dissect the compound's interaction with cellular pathways, independent of systemic physiological effects.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a key event in cellular toxicity. While DMSA is primarily known as a chelator used to combat metal-induced toxicity, its own potential to influence cellular redox balance has been a subject of investigation. The primary toxic effect of many metals and nanoparticles is the excessive production of ROS, leading to oxidative stress when the cell's antioxidant capacity is overwhelmed. csic.esmdpi.com

Studies investigating DMSA, often in the context of its use as a coating for nanoparticles or as a co-treatment with toxins like arsenic, provide insight into its role in ROS generation. For instance, arsenic exposure is known to generate ROS such as superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), leading to increased lipid peroxidation. mdpi.comtandfonline.com The accumulation of δ-aminolevulinic acid (ALA), an effect of arsenic-induced inhibition of the enzyme ALA dehydratase, is also believed to contribute to ROS generation. nih.gov In studies with DMSA-coated magnetic nanoparticles (DMSA-MNPs), little to no induction of oxidative stress was observed in NCTC 1469 hepatic cells, suggesting the DMSA coating may contribute to the biocompatibility of these particles. csic.es Similarly, monoisoamyl DMSA (MiADMSA), a lipophilic analog, has been shown to mitigate copper-induced neurotoxicity by reducing oxidative stress. nih.gov

Table 1: In Vitro Studies on DMSA and Oxidative Stress

Cell Line Compound/System Key Findings Reference(s)
NCTC 1469 (hepatic) DMSA-coated magnetic nanoparticles Little to no effect on oxidative stress. csic.es
SH-SY5Y (neuroblastoma) Monoisoamyl DMSA (MiADMSA) + Copper MiADMSA mitigates copper-induced oxidative stress. nih.gov
Human Lymphocytes Arsenic + Curcumin (compared to DMSA's role) Arsenic induces ROS; antioxidants can counteract this. DMSA is noted as a chelator for arsenic poisoning. psu.edu
V79 (fibroblast) DMSA-coated Silver Sulfide (B99878) Quantum Dots No significant formation of ROS at medically relevant doses. nih.gov

Modulation of Cellular Antioxidant Defense Systems

Cells possess a sophisticated antioxidant defense system to neutralize ROS, including non-enzymatic molecules like glutathione (B108866) (GSH) and enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). meddocsonline.orgcellmolbiol.org DMSA and its analogs can modulate these systems.

Glutathione (GSH) is a critical tripeptide antioxidant, and its depletion is a hallmark of oxidative stress. mdpi.combioline.org.br Arsenic exposure, for example, significantly depletes GSH levels, partly by direct binding of the metal to the thiol group of GSH. meddocsonline.orgbioline.org.br Chelating agents like DMSA are employed to counteract this. tandfonline.com The combination of DMSA with N-acetylcysteine (NAC), a GSH precursor, has been shown to be effective in restoring GSH levels and reducing tissue oxidative stress in arsenic-exposed rats. tandfonline.comresearchgate.net DMSA itself possesses vicinal thiol groups that may allow it to act as an antioxidant. nih.gov

Enzymatic defenses are also affected. Arsenic can inhibit the activity of SOD, CAT, and GPx. meddocsonline.orgbioline.org.br Studies show that treatment with DMSA or its analogs can help restore the activity of these enzymes. For instance, co-administration of DMSA with antioxidants like DL-α-lipoic acid significantly increased the activities of SOD, catalase, and glutathione peroxidase in arsenic-exposed rats. researchgate.net

Table 2: DMSA's Effect on Cellular Antioxidant Systems in Preclinical Models

Model System Toxin DMSA/Analog Effect Key Antioxidant Markers Affected Reference(s)
Rat Liver Sodium Arsenite DMSA + NAC combination therapy showed superior recovery. Glutathione (GSH), Catalase (CAT), Glutathione Reductase (GR) tandfonline.com
Rat Brain Arsenic Monoisoamyl DMSA (MiADMSA) restored altered levels of antioxidant enzymes. SOD isoforms, CAT, GPx, GR, GSH meddocsonline.org
Rat Tissues Arsenic DMSA + DL-α-lipoic acid increased enzyme activities. SOD, CAT, GPx, GSH researchgate.net
Rat Liver & Blood Arsenic DMSA helped restore depleted GSH levels. GSH bioline.org.br

Studies on Apoptosis and Necrosis Pathways in Cell Lines

Apoptosis (Type I programmed cell death) and necrosis are two major forms of cell death that can be triggered by toxic insults. nih.gov Apoptosis is a highly regulated process involving initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), and is controlled by proteins like the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). nih.govmdpi.com Necrosis can also be a programmed event (necroptosis) and may serve as a backup cell death mechanism when apoptosis is inhibited. nih.gov

In vitro studies have examined the influence of DMSA on these pathways, often in the context of nanoparticle delivery systems or combination therapies. In studies with DMSA-coated magnetic nanoparticles, no significant activation of caspase-3, a key executioner of apoptosis, was observed in NCTC 1469 hepatic cells. csic.es In contrast, when DMSA-coated silver sulfide quantum dots were applied to V79 cells at high doses, they were found to alter the mRNA expression levels of apoptosis-related genes, including p53, caspase-3, caspase-9, Bax, and Bcl-2, suggesting an induction of apoptosis via these pathways. nih.govresearchgate.net Another study using RPMI-8226 multiple myeloma cells showed that DMSA-modified iron oxide nanoparticles, in combination with other agents, induced G2/M phase cell cycle arrest and apoptosis, which was associated with the activation of Caspase-3 and Bax, and downregulation of Bcl-2. nih.gov

Table 3: In Vitro Studies on DMSA and Cell Death Pathways

Cell Line Compound/System Pathway Investigated Key Findings Reference(s)
NCTC 1469 (hepatic) DMSA-coated magnetic nanoparticles Apoptosis No significant increase in caspase-3 activity. csic.es
V79 (fibroblast) DMSA-coated Silver Sulfide Quantum Dots Apoptosis At high doses, altered mRNA expression of p53, caspases, Bax, and Bcl-2. nih.govresearchgate.net
RPMI-8226 (myeloma) DMSA-Fe3O4 nanoparticles + Bortezomib/Gambogic acid Apoptosis Induced G2/M arrest and apoptosis; activated Caspase-3 and Bax, downregulated Bcl-2. nih.gov
SH-SY5Y (neuroblastoma) MiADMSA-loaded nanoparticles + Copper Apoptosis, Mitophagy Mitigated copper-induced neurotoxicity and apoptosis. nih.gov

Organ-Specific Toxicological Pathways in Animal Models (Focus on molecular mechanisms)

Animal models allow for the investigation of DMSA's toxicological effects at the organ level, providing insights into complex physiological interactions and organ-specific biochemical changes.

Hepatic and Renal Biochemical Alterations

The liver and kidneys are primary organs involved in the metabolism and excretion of xenobiotics and are often targets of toxicity. cellmolbiol.org Studies in rats have investigated the effects of DMSA and its analogs on these organs.

In one study, repeated intraperitoneal administration of monoisoamyl DMSA (MiADMSA) to rats at high doses resulted in a moderate increase in serum alkaline phosphatase, suggesting mild hepatotoxicity. nih.gov This was supported by histopathological findings of basophilic stippling and granulation of the cytoplasm. nih.gov At the biochemical level, the highest dose led to increased hepatic levels of thiobarbituric acid reactive substances (a marker of lipid peroxidation) and oxidized glutathione, alongside decreased reduced glutathione, pointing towards oxidative stress in the liver. nih.gov In studies involving arsenic toxicity, DMSA, particularly in combination with antioxidants like N-acetylcysteine, helped counteract arsenic-induced liver damage, as evidenced by the recovery of total protein levels and reduction of elevated liver enzymes. tandfonline.comdovepress.com

Regarding renal effects, MiADMSA was noted to significantly decrease kidney zinc levels when administered orally. nih.gov While some older chelating agents are associated with renal toxicity, DMSA is generally considered to have low toxicity, which is partly attributed to its extracellular distribution. cellmolbiol.orgnih.gov However, it has been noted that DMSA can cause renal toxicity due to the efflux of high levels of chelated arsenic through the renal tubules. researchgate.net

Table 4: Hepatic and Renal Biochemical Alterations in Animal Models

Animal Model Compound Organ(s) Key Biochemical/Histopathological Findings Reference(s)
Rat Monoisoamyl DMSA (MiADMSA) Liver, Kidney Increased serum alkaline phosphatase; increased hepatic TBARS and oxidized glutathione; decreased kidney zinc. nih.gov
Rat DMSA + Beryllium Liver, Kidney Restored beryllium-inhibited hepatic alkaline phosphatase and ATPase. nih.gov
Rat DMSA + Sodium Arsenite Liver DMSA + NAC combination therapy counteracted arsenic-induced increases in AST, ALT, and bilirubin, and decreases in total protein. tandfonline.comdovepress.com
Rat DMSA Kidney Noted to potentially cause renal toxicity during excretion of high arsenic loads. researchgate.net

Neurological Cellular Interactions and Neurochemical Changes

The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid content. mdpi.com The ability of chelating agents to cross the blood-brain barrier is critical for treating neurotoxicity induced by metals like lead or arsenic. mdpi.com DMSA is hydrophilic and does not readily cross the blood-brain barrier, which limits its ability to remove metals from brain tissue. mdpi.comcellmolbiol.org This has led to the development of more lipophilic analogs, such as monoisoamyl DMSA (MiADMSA), which have shown greater efficacy in reversing arsenic-induced neurochemical changes. researchgate.netresearchgate.net

In animal models, arsenic exposure causes significant oxidative stress in various brain regions, including the cerebellum, cortex, and hippocampus. meddocsonline.orgresearchgate.net This is marked by elevated malondialdehyde (MDA) levels and a decrease in the activity of antioxidant enzymes like SOD, CAT, and GPx. meddocsonline.orgresearchgate.net Treatment with MiADMSA has been shown to significantly reverse these arsenic-induced biochemical changes, suggesting it can access intracellular sites and mitigate oxidative injury in the brain. meddocsonline.orgresearchgate.net In contrast, studies on cadmium-intoxicated mice showed that DMSA treatment actually increased the concentration of cadmium in the brain, highlighting the complexity of chelator-metal interactions within the central nervous system. nih.gov

Table 5: Neurological Interactions and Changes in Animal Models

Animal Model Compound Key Neurological Findings Reference(s)
Rat Monoisoamyl DMSA (MiADMSA) + Arsenic Reversed arsenic-induced increases in brain MDA levels and decreases in antioxidant enzyme activities (SOD, CAT, GPx). meddocsonline.orgresearchgate.net
Rat Monoisoamyl DMSA (MiADMSA) Increased brain malondialdehyde levels at higher doses when administered alone (i.p.). nih.gov
Mouse DMSA + Cadmium Significantly increased cadmium concentration in the brain compared to cadmium-only controls. nih.gov
Rat Monoisoamyl DMSA (MiADMSA) Noted for its lipophilic character, enabling it to better address intracellular neurotoxicity compared to DMSA. researchgate.netresearchgate.net

Genotoxicity and Mutagenicity Assessments in Preclinical Assays

Preclinical evaluation of (-)-2,3-dimercaptosuccinic acid (DMSA) in various assays has generally indicated a lack of genotoxic or mutagenic activity. On the contrary, studies often highlight its protective effects against DNA damage induced by heavy metals, which is consistent with its primary mechanism of action as a metal chelator.

In vitro assessments have provided direct evidence of DMSA's non-genotoxic profile. In studies using Chinese hamster lung fibroblast (V79) cells, DMSA alone did not cause significant cytotoxicity. nih.gov Furthermore, when these cells were exposed to silver sulfide quantum dots coated with meso-2,3-dimercaptosuccinic acid, the comet assay, which detects DNA strand breaks, revealed no significant increase in DNA damage compared to controls. nih.govfrontiersin.org This suggests that the DMSA molecule itself does not directly damage genetic material under these experimental conditions. nih.govfrontiersin.org

In vivo studies in rodent models further support the absence of genotoxicity and demonstrate a clear protective role. In a study involving mice exposed to lead acetate, a known mutagen, the administration of DMSA significantly reduced the frequency of micronucleated polychromatic erythrocytes (mPCEs) in bone marrow cells. gsconlinepress.com The formation of micronuclei is an indicator of chromosomal damage (clastogenicity), and DMSA's ability to decrease their incidence underscores its ameliorative effect against lead-induced genetic damage. gsconlinepress.com Similarly, in rats exposed to lead, DMSA administration provided significant protection against the genotoxic effects measured by the comet assay. nih.gov

The collective findings from these preclinical assays suggest that DMSA does not pose a direct genotoxic or mutagenic threat. Its toxicological significance in a genetic context is primarily related to its ability to prevent the DNA damage caused by certain toxic metals.

Table 1: Summary of Genotoxicity and Mutagenicity Assays for DMSA

Assay Type Preclinical Model Key Findings
Comet Assay Chinese Hamster Lung (V79) Cells No significant DNA damage was induced by DMSA-coated silver sulfide quantum dots. nih.govfrontiersin.org DMSA alone was not observed to be cytotoxic. nih.gov
Micronucleus Assay Mice (in vivo) DMSA significantly reduced the frequency of lead acetate-induced micronucleated polychromatic erythrocytes in bone marrow. gsconlinepress.com
Comet Assay Rats (in vivo) DMSA provided significant protection against lead-induced genotoxicity. nih.gov

Structure-Activity Relationship Studies for Mechanistic Toxicity

DMSA itself is a hydrophilic analog of dimercaprol (B125519) (BAL). nih.govnih.gov This hydrophilicity restricts its distribution primarily to the extracellular space, which is a key factor in its lower systemic toxicity compared to the more lipophilic BAL. nih.govjcimcr.org While its metal chelation activity is potent, its limited ability to cross cellular membranes confines its direct action, and consequently its toxicity, largely to the extracellular environment. jcimcr.org

To enhance intracellular penetration, various lipophilic analogs of DMSA have been synthesized, primarily through esterification of its carboxylic acid groups. These include monoesters like monoisoamyl DMSA (MiADMSA) and monomethyl DMSA (MmDMSA), which are more lipophilic than their parent compound. jcimcr.orgnih.govresearchgate.net This increased lipophilicity allows them to more readily cross cell membranes, making them more effective at chelating intracellularly bound metals. nih.govresearchgate.net However, this structural modification also alters their toxicological properties. While potentially more effective, the ability to enter cells also increases the potential for intracellular disruption. nih.govcellmolbiol.org For instance, studies on mono-N-alkylamides of meso-2,3-dimercaptosuccinic acid found that the isopropyl analog was more toxic than the isobutyl and isoamyl analogs, demonstrating that even subtle changes in the alkyl chain can impact the toxicity-efficacy balance. nih.gov

A significant aspect of the mechanistic toxicity of DMSA and its analogs is related to their interaction with essential metals. The same dithiol structure responsible for chelating toxic heavy metals can also bind to essential endogenous metals like zinc and copper. The developmental toxicity observed with DMSA and MiADMSA in some preclinical models is believed to be mediated primarily through a disturbance of copper metabolism. nih.govjcimcr.orgcellmolbiol.org This highlights that the fundamental structural feature endowing the molecule with its therapeutic activity—the dithiol group—is also the source of its primary toxicological liability.

Table 2: Structure-Activity Relationship of DMSA and Related Compounds

Compound/Class Key Structural Feature(s) Impact on Mechanistic Toxicity
Dimercaprol (BAL) Lipophilic dithiol Can cross cell membranes, leading to higher systemic toxicity.
2,3-Dimercaptosuccinic acid (DMSA) Hydrophilic dithiol with two carboxylic acid groups Primarily extracellular distribution, resulting in lower toxicity than BAL. nih.govjcimcr.org Developmental toxicity is linked to disturbance of copper metabolism. nih.govcellmolbiol.org
2,3-dimercapto-1-propanesulfonic acid (DMPS) Hydrophilic dithiol with a sulfonate group Water-soluble and distributed mainly in extracellular spaces. jcimcr.org
DMSA Monoesters (e.g., MiADMSA) Increased lipophilicity due to one esterified carboxylic acid group Enhanced ability to cross cell membranes to chelate intracellular metals. nih.govresearchgate.net The toxicity profile is altered, with potential for greater intracellular effects. nih.govcellmolbiol.org
DMSA Monoamides N-alkylamide substitution Efficacy and toxicity are dependent on the nature of the alkyl group; isopropyl analog was found to be more toxic than isobutyl or isoamyl analogs. nih.gov

Environmental and Material Science Applications of 2,3 Dimercaptosuccinic Acid,

Industrial Applications in Metal Recovery and Purification

The chelating properties of DMSA also lend themselves to industrial processes requiring the recovery and purification of metals. hongdanaturals.com While detailed research in this specific area is less prevalent in the provided context, the fundamental principles of DMSA's interaction with metal ions suggest its potential utility. For instance, it could be employed in hydrometallurgical processes to selectively extract valuable metals from ores or waste streams. The ability to functionalize DMSA onto solid supports allows for the development of reusable sorbents, making such processes more economically viable and environmentally friendly.

Integration into Chemo-Sensors and Biosensors for Metal Detection

The selective binding of DMSA to heavy metal ions forms the basis for its use in the development of chemosensors and biosensors for metal detection. researchgate.net These sensors are designed to provide a detectable signal, such as a change in color or fluorescence, upon interaction with a specific metal ion. researchgate.net

One approach involves immobilizing DMSA-capped quantum dots onto an electrode surface. The interaction of metal ions with the DMSA can alter the electrochemical or photophysical properties of the quantum dots, providing a measurable signal for metal detection. For example, a sensor based on surface-unpassivated CdTe quantum dots stabilized with DMSA has been developed for the low-potential detection of metal ions like copper and mercury. acs.org The competitive binding of these metal ions to the DMSA stabilizer quenches the electrochemiluminescence of the quantum dots, allowing for sensitive detection. acs.org Such sensors offer the potential for rapid and on-site monitoring of heavy metal contamination in environmental samples. acs.org

Role in Nanomaterial Synthesis and Surface Functionalization (e.g., Quantum Dots, Magnetic Nanoparticles)

DMSA plays a multifaceted role in the synthesis and functionalization of various nanomaterials, particularly quantum dots and magnetic nanoparticles. rsc.orgmdpi.comacs.orgrsc.org Its thiol and carboxylic acid groups allow it to act as a capping agent, a sulfur source, and a linker for further functionalization.

In the synthesis of cadmium sulfide (B99878) (CdS) quantum dots, DMSA can uniquely serve as both the sulfur source and the capping agent. rsc.orgmetu.edu.tr This simplifies the synthesis process and allows for the production of size-tunable, water-soluble quantum dots with low cytotoxicity. rsc.org The pH and temperature of the reaction are critical parameters that influence the release of sulfur from DMSA and, consequently, the growth and properties of the quantum dots. rsc.orgmetu.edu.tr

For magnetic nanoparticles, such as iron oxide nanoparticles (Fe3O4), DMSA is widely used for surface functionalization. thaiscience.infoacs.orgrsc.org The DMSA coating provides several advantages:

Stability: It prevents the aggregation and oxidation of the nanoparticles. acs.org

Hydrophilicity: The carboxylic acid groups make the nanoparticles dispersible in aqueous solutions, which is crucial for many applications. rsc.org

Functionality: The carboxyl groups provide reactive sites for further conjugation with other molecules, such as fluorescent dyes or targeting ligands. rsc.org

DMSA-functionalized magnetic nanoparticles have been explored for various applications, including as contrast agents in magnetic resonance imaging (MRI) and as carriers for targeted drug delivery. rsc.orgnih.gov The ability to tailor the surface chemistry of these nanoparticles with DMSA opens up a wide range of possibilities for their use in advanced materials and biomedical technologies. mdpi.comnih.gov

Here is an interactive data table summarizing the role of DMSA in nanomaterial synthesis and functionalization:

NanomaterialRole of DMSAKey FindingsReference
Cadmium Sulfide (CdS) Quantum DotsSulfur source and capping agentEnables synthesis of size-tunable, biocompatible quantum dots. rsc.orgmetu.edu.tr
Iron Oxide (Fe3O4) Magnetic NanoparticlesSurface functionalization agentProvides stability, hydrophilicity, and reactive sites for further conjugation. thaiscience.infoacs.orgrsc.org
Platinum-conjugated Magnetite Nanoparticles"Glue" layer for Pt ion attachmentFacilitates the formation of dumbbell-like nanostructures. mdpi.com

Computational and Theoretical Studies on 2,3 Dimercaptosuccinic Acid,

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of DMSA. researchgate.net These methods allow for the precise calculation of optimized geometries, electronic properties, and spectroscopic signatures. researchgate.netnrel.gov

Studies have focused on calculating key quantum chemical descriptors to understand the reactivity of DMSA. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule. Other calculated parameters like electronic chemical hardness, chemical potential, and global electrophilicity further characterize the reactivity of DMSA. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that has been applied to DMSA. This analysis helps in understanding the charge distribution within the molecule and the nature of the bonds between its constituent atoms. For instance, NBO analysis has been used to show effective charge transfer from the oxygen and sulfur atoms of DMSA to metal ions during complexation. researchgate.net

The table below summarizes some of the key molecular properties of DMSA that have been investigated using quantum chemical calculations.

Molecular PropertySignificance
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms.
HOMO-LUMO EnergiesDetermine the electron-donating and accepting capabilities and chemical reactivity.
Electronic Chemical HardnessMeasures the resistance to change in electron distribution.
Electronic Chemical PotentialDescribes the escaping tendency of electrons from an equilibrium system.
Global ElectrophilicityQuantifies the ability of a molecule to accept electrons.
NBO ChargesDetail the charge distribution on individual atoms.

These theoretical calculations provide a fundamental understanding of the intrinsic properties of the DMSA molecule, which is essential for interpreting its biological activity and for designing new, more effective analogs.

Molecular Docking and Dynamics Simulations of Ligand-Protein/Metal Interactions

To understand how (-)-2,3-dimercaptosuccinic acid (DMSA) interacts with biological targets, researchers employ molecular docking and molecular dynamics (MD) simulations. These computational techniques provide detailed insights into the binding modes and stability of DMSA complexes with proteins and metal ions. researchgate.netnih.govacs.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. nih.govoatext.com For DMSA and its derivatives, docking studies have been used to identify potential binding sites on proteins and to estimate the binding affinity. researchgate.net For instance, in a study involving a lipophilic chelator derived from DMSA, monoisoamyl dimercaptosuccinic acid (MiADMSA), molecular docking identified two potential binding sites on bovine serum albumin (BSA) with docking scores of -6.642 kcal/mol and -3.80 kcal/mol. researchgate.net The docking score is an estimation of the binding free energy, with more negative values indicating stronger binding. acs.org

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govacs.org MD simulations model the movement of atoms and molecules, providing a dynamic picture of the interaction. mdpi.com By analyzing the trajectories from these simulations, researchers can evaluate the stability of the complex, identify key interacting amino acid residues, and understand conformational changes that may occur upon binding. researchgate.netoatext.com For the BSA-MiADMSA complex, a long simulation run confirmed the stability of the complex. researchgate.net

These simulations are also crucial for studying the interaction of DMSA with metal ions. DFT calculations have been used to investigate the complex formation of meso-2,3-dimercaptosuccinic acid with toxic metal ions like Cd2+, Hg2+, and Pb2+. researchgate.net These studies calculate binding energies and thermodynamic parameters, revealing the nature of the interactions. For example, covalent interactions are predominant in the DMSA-Pb2+ complex, while electrostatic interactions are more significant for DMSA with Cd2+ and Hg2+. researchgate.net

The following table summarizes the types of information obtained from these computational studies:

Computational MethodInformation ProvidedExample Application for DMSA/Derivatives
Molecular Docking Predicts binding orientation and affinity of a ligand to a receptor.Identification of binding sites of MiADMSA on bovine serum albumin. researchgate.net
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Assessment of the stability of the BSA-MiADMSA complex. researchgate.net
DFT Calculations Investigates the electronic structure and energetics of metal-ligand complexes.Elucidation of binding mechanisms of DMSA with heavy metal ions. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Prediction for Novel Analogs

Structure-Activity Relationship (SAR) modeling is a important approach in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key chemical features responsible for the desired biological effect. nih.gov This knowledge is then used to design novel analogs with improved potency and selectivity. nih.gov

For (-)-2,3-dimercaptosuccinic acid (DMSA), SAR studies focus on modifying its core structure to enhance its therapeutic properties. The primary functional groups of DMSA that are targets for modification are the two thiol (-SH) groups and the two carboxylic acid (-COOH) groups. researchgate.net Alterations to these groups can influence the compound's chelating ability, lipophilicity, and interaction with biological targets. researchgate.net

For example, the development of monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA), a lipophilic analog of DMSA, was a result of SAR-guided design. researchgate.net The esterification of one of the carboxylic acid groups with isoamyl alcohol increases the molecule's ability to cross cell membranes. researchgate.net

The general principles of SAR analysis involve:

Identification of the pharmacophore: The essential structural features required for biological activity.

Systematic modification of the lead compound: Altering functional groups, changing the size and shape of the molecule, and introducing new substituents. nih.gov

Quantitative analysis: Using computational models to correlate structural descriptors with biological activity.

The table below illustrates the general approach to SAR by highlighting potential modifications to the DMSA structure and the expected impact on its properties.

Structural ModificationPotential Impact on PropertiesRationale
Esterification of carboxylic acid groupsIncreased lipophilicity, altered solubility and bioavailability.To enhance cell penetration and modify pharmacokinetic properties.
Alkylation of thiol groupsModified chelation properties and reactivity.To fine-tune metal binding affinity and selectivity.
Introduction of different substituents on the carbon backboneChanges in steric and electronic properties.To explore the binding pocket of the target and optimize interactions.
Variation of stereochemistryAltered binding affinity and biological activity.To investigate the importance of the 3D arrangement of functional groups for target recognition.

Through such iterative cycles of design, synthesis, and testing, guided by SAR principles, more effective and specific analogs of DMSA can be developed.

Cheminformatics and QSAR Approaches for Compound Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) are powerful computational disciplines that play a crucial role in modern drug discovery and design. mdpi.comgrowingscience.com These approaches utilize computational methods to analyze large datasets of chemical information, identify patterns, and build predictive models that correlate a compound's structural or physicochemical properties with its biological activity. mdpi.comnih.gov

Cheminformatics involves the storage, retrieval, and analysis of chemical information. mdpi.com In the context of DMSA, cheminformatics tools can be used to:

Manage chemical libraries: Create and manage databases of DMSA analogs and their associated biological data.

Perform similarity searching: Identify compounds with similar structures to DMSA from large chemical databases, which may possess similar biological activities.

Analyze chemical diversity: Ensure that a library of synthesized DMSA analogs covers a wide range of chemical space to effectively explore the structure-activity landscape.

QSAR modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.gov A typical QSAR study involves:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values called descriptors. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that predicts activity based on the calculated descriptors.

Model Validation: Rigorously testing the predictive power of the model using external datasets.

For DMSA, QSAR models could be developed to predict the chelating efficacy of its analogs for different metal ions or their ability to inhibit specific enzymes. By inputting the structures of virtual or yet-to-be-synthesized compounds into a validated QSAR model, their activity can be predicted, allowing researchers to prioritize the synthesis of the most promising candidates.

The table below outlines some common molecular descriptors used in QSAR studies and their relevance to compound design.

Descriptor TypeExamplesRelevance to DMSA Analog Design
Electronic Atomic charges, dipole moment, HOMO/LUMO energiesPredicting reactivity and interaction with metal ions or polar residues in a protein.
Steric Molecular volume, surface area, shape indicesUnderstanding how the size and shape of an analog affect its fit into a binding site.
Hydrophobic LogP, polar surface areaPredicting membrane permeability and overall pharmacokinetic behavior.
Topological Connectivity indices, molecular complexityCapturing the branching and overall architecture of the molecule.

By integrating cheminformatics and QSAR approaches, the design of novel DMSA derivatives can be significantly accelerated, making the process more efficient and cost-effective.

In Silico Screening for Novel DMSA Derivatives or Analogs with Enhanced Specificity

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. nih.govnih.gov This approach allows researchers to evaluate thousands or even millions of molecules computationally, significantly narrowing down the number of candidates for experimental testing. researchgate.netplos.org For the development of novel DMSA derivatives, in silico screening can be a powerful tool to discover compounds with enhanced specificity and efficacy.

The process of in silico screening for new DMSA analogs typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., a metal-binding protein) is obtained, often from a protein data bank. The binding site of interest is identified and prepared for docking.

Compound Library Preparation: A virtual library of DMSA derivatives or other small molecules is created. This can include commercially available compounds or virtually designed analogs.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. Docking algorithms predict the binding mode and estimate the binding affinity for each compound. nih.gov

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other criteria, such as the formation of key interactions with the target. acs.org

Hit Selection and Experimental Validation: The top-ranked compounds, or "hits," are selected for experimental validation to confirm their biological activity. plos.org

This methodology allows for the rapid identification of promising lead compounds. For instance, if the goal is to develop a DMSA analog that selectively chelates a specific metal ion, the binding pocket of a protein that transports that ion could be used as the target for virtual screening. The screening would identify compounds that fit well into this pocket and are therefore more likely to have the desired selectivity.

The table below summarizes the key stages and objectives of an in silico screening campaign for novel DMSA derivatives.

StageObjectiveKey Computational Tools
Target Selection Identify a relevant biological target for which enhanced specificity is desired.Protein Data Bank (PDB), literature review.
Library Design Create a diverse library of virtual DMSA analogs or other potential chelators.Chemical drawing software, compound databases.
Virtual Screening Predict the binding of library compounds to the target.Molecular docking software (e.g., AutoDock, Glide).
Hit Prioritization Rank compounds based on their predicted binding affinity and interactions.Scoring functions, binding free energy calculations (e.g., MM/GBSA). acs.org
Lead Optimization Suggest modifications to the best hits to improve their properties.SAR analysis, further docking and dynamics simulations.

Through the application of in silico screening, the discovery of novel DMSA derivatives with improved therapeutic profiles can be significantly accelerated, guiding medicinal chemistry efforts toward the most promising candidates.

Future Research Directions and Emerging Paradigms for 2,3 Dimercaptosuccinic Acid,

Development of Advanced Analytical Platforms for In Situ Monitoring

The ability to monitor DMSA and its metabolic fate in real-time and within biological systems is critical for optimizing its use and understanding its mechanism of action. Future research is focused on developing sophisticated analytical platforms that offer high sensitivity, specificity, and temporal resolution.

Current methods for determining DMSA in biological fluids often involve derivatization followed by techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography. annualreviews.orgnih.gov For instance, an improved HPLC method involves reducing oxidized DMSA with dithiothreitol (B142953) (DTT) and then creating a fluorescent derivative with monobromobimane (B13751) (mBBr), allowing for quantification in blood and various tissues. nih.gov Capillary electrophoresis has also been developed for direct analysis of urine samples, capable of quantifying total DMSA after chemical reduction and transchelation with EDTA. nih.gov

However, these methods typically require sample processing and are not suited for real-time, in situ analysis. The future lies in the development of advanced sensors.

Electrochemical Sensors: These sensors are promising due to their potential for miniaturization, cost-effectiveness, and rapid response. acs.orgmdpi.com Research has shown that DMSA can be self-assembled onto gold electrodes to create sensors for detecting metal ions like copper. psu.edu The principle involves the carboxyl groups of the DMSA monolayer chelating with the metal ions, which can then be detected voltammetrically. psu.edu The development of electrochemical sensors specifically for dithiol compounds is an active area of research, which could be adapted for direct, real-time DMSA monitoring. researchgate.netdntb.gov.uamdpi.com

Fluorescent "Turn-On" Sensors: A significant leap in in situ monitoring is the creation of smart sensors that both detect and act. A novel sensor, PYDMSA, was synthesized by combining a pyronin Y dye with DMSA. nih.gov In the presence of Hg²⁺, the sensor is cleaved, releasing the fluorescent dye (a "turn-on" signal) and the Hg²⁺-DMSA complex simultaneously. nih.gov This unique system allows for the real-time monitoring of mercury uptake and detoxification in living cells and zebrafish larvae, demonstrating a powerful paradigm for future theranostic platforms. nih.gov

These emerging platforms will provide invaluable data on the pharmacokinetics and pharmacodynamics of DMSA, enabling a more nuanced understanding of its behavior in complex biological environments.

Exploration of Novel Biocatalytic and Sustainable Synthetic Pathways

The chemical synthesis of DMSA is well-established, but there is a growing imperative to develop more sustainable and environmentally benign production methods. This involves exploring biocatalytic and green chemistry approaches that reduce reliance on harsh reagents and petroleum-based feedstocks.

Biotechnological Production of Precursors: A key strategy is the microbial fermentation of succinic acid, a direct precursor to DMSA. Significant progress has been made in engineering various microbial strains, such as Actinobacillus succinogenes, Escherichia coli, and Saccharomyces cerevisiae, to produce high titers of succinic acid from renewable biomass like lignocellulosic hydrolysates. nih.govnih.gov Genetic modifications, such as overexpressing genes involved in the succinic acid pathway (e.g., phosphoenolpyruvate (B93156) carboxylase, malate (B86768) dehydrogenase, and fumarase), have successfully boosted production yields. nih.gov These advancements make the bio-based production of the carbon backbone of DMSA increasingly viable at an industrial scale. nih.gov

Green Chemistry for Thiolation: The introduction of the thiol groups represents another area for sustainable innovation. Traditional methods can involve volatile and malodorous thiols. organic-chemistry.org Modern synthetic chemistry offers greener alternatives.

Odorless Thiol Equivalents: Research into non-thiolic, odorless equivalents of dithiols, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, provides a safer and more environmentally friendly route for thioacetalization. organic-chemistry.org

Photocatalysis: Visible-light-induced dithiol-ene "click" reactions, using metal-free photocatalysts like graphitic carbon nitride (g-CN), offer a sustainable and highly efficient method for creating C-S bonds under mild conditions. acs.org This approach aligns with the principles of green chemistry by using light as a renewable energy source.

The convergence of microbial engineering for precursor synthesis and the application of green chemistry principles for subsequent functionalization promises a future where DMSA can be produced through entirely sustainable pathways.

Elucidation of Undiscovered Mechanistic Pathways in Complex Biological Systems

While DMSA is known to chelate heavy metals, the intricate details of its interaction with biological systems are not fully understood. Future research aims to uncover the nuanced mechanisms of its transport, distribution, and interaction with cellular components beyond simple metal removal.

A primary research gap is understanding the precise mechanisms of DMSA's cellular transport. wikipedia.org It is generally considered to have an extracellular distribution, which limits its ability to chelate intracellularly bound metals. jcimcr.org However, studies using Caco-2 cell monolayers suggest that the racemic form of DMSA is transported across the intestinal cell layer more readily than the meso-form. nih.gov This indicates that specific transport proteins may be involved. The ability of DMSA to extract mercuric ions from within cells further supports the existence of cellular uptake and efflux mechanisms. nih.gov Identifying these transporters is a key area for future investigation.

Another critical area is the interaction of DMSA with endogenous metalloproteins, particularly those containing zinc. Zinc finger proteins are a major class of proteins involved in crucial cellular functions like DNA repair and gene transcription. The potential for dithiol chelators to disrupt these essential zinc-containing structures is a significant concern and a major gap in knowledge. Characterizing the affinity of DMSA for the zinc-binding sites of these proteins compared to its affinity for toxic metals like lead and mercury is essential for a complete understanding of its biological activity and potential off-target effects.

Future research will likely employ advanced techniques to probe these interactions at a molecular level, providing a clearer picture of DMSA's journey and impact within a living organism.

Application in Novel Non-Clinical Technological Domains

The unique chemical structure of DMSA, with its two thiol and two carboxylic acid groups, makes it a versatile building block for applications far beyond clinical chelation. Its ability to bind to surfaces and coordinate with various materials is being exploited in materials science, nanotechnology, and sensor technology.

Nanoparticle Functionalization: DMSA is widely used as a coating or functionalizing agent for inorganic nanoparticles, enhancing their stability, biocompatibility, and functionality. nih.govmdpi.com

Biomedical Nanotechnology: Iron oxide and gold nanoparticles coated with DMSA are being investigated for cell labeling, in vivo tracking via computed tomography, and magnetic targeting of cells. nih.govtandfonline.com The DMSA coating is crucial as it can improve cellular uptake and provides free thiol and carboxyl groups for further conjugation with drugs or targeting molecules. tandfonline.com

Environmental Remediation: DMSA-functionalized silica (B1680970) or magnetic nanoparticles are effective adsorbents for removing heavy metal ions like mercury, cadmium, and lead from contaminated water. researchgate.netrsc.org The nanoparticles can be easily removed from the water using an external magnetic field. rsc.org

Quantum Dot Synthesis: In a novel application, DMSA has been shown to act as both a sulfur source and a capping agent in the aqueous synthesis of cadmium sulfide (B99878) (CdS) quantum dots. rsc.org This method operates under mild conditions and produces biocompatible quantum dots, making them suitable for biological applications. rsc.org

Electrochemical Sensors: DMSA's ability to form self-assembled monolayers (SAMs) on gold surfaces is utilized in the fabrication of highly sensitive electrochemical sensors. psu.eduresearchgate.net These DMSA-modified electrodes have been used for the simultaneous detection of important biomolecules like epinephrine (B1671497) and dopamine. researchgate.net

Advanced Materials: The dithiol functionality of DMSA and related compounds is valuable in polymer chemistry. They can be used in thiol-Michael addition reactions to create novel porous polymers or pH-sensitive degradable hydrogels. rsc.orgacs.org Dithiol linkers are also being explored to control the interlayer spacing of graphene oxide, creating tunable 2D nanoscale confined systems for applications in catalysis and electronics.

These examples highlight a paradigm shift, viewing DMSA not just as a therapeutic agent but as a functional chemical component for creating advanced materials and technologies.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To move beyond a reductionist view of DMSA's action, researchers are beginning to apply systems biology and multi-omics approaches (genomics, proteomics, metabolomics). These strategies provide a holistic view of the widespread physiological changes induced by DMSA administration, revealing complex network effects. mdpi.comrsc.orgnih.govnih.gov

Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for investigating the effects of chelation therapy. tandfonline.com By profiling the changes in the metabolome of an organism after DMSA treatment, researchers can identify which metabolic pathways are most affected. This can reveal not only the direct consequences of toxic metal removal but also the secondary effects on energy metabolism, amino acid pathways, and lipid profiles. Such studies provide a functional readout of the physiological state and can help identify biomarkers of both toxic exposure and treatment efficacy.

A systems biology approach is particularly crucial for understanding the interplay between toxic and essential metals. For example, iron dysregulation is a central feature in many diseases, and its metabolism is a complex, multi-organ system. nih.govnih.gov Using computational models of iron metabolism, researchers can simulate the effects of a chelating agent like DMSA, predicting its impact on iron distribution and identifying potential off-target effects. nih.gov This approach helps to understand how removing one metal can perturb the homeostasis of others, a critical aspect of chelation therapy. jcimcr.org

The integration of multi-omics data—for example, combining changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolite concentrations (metabolomics)—will provide an unprecedented, multi-layered understanding of DMSA's biological impact. mdpi.com This holistic view is essential for developing more effective and personalized chelation strategies in the future.

Addressing Research Gaps in Fundamental Chemical and Biochemical Understanding

Despite decades of use, significant gaps remain in our fundamental understanding of DMSA's chemistry and biochemistry. Addressing these gaps is crucial for the rational design of next-generation chelators and for expanding the compound's utility.

One of the most significant challenges is the development of new chelating agents with higher efficacy, greater selectivity for toxic metals over essential ones (like zinc and copper), and improved safety profiles. jcimcr.orgnumberanalytics.comnumberanalytics.comprimescholars.com DMSA's limited ability to penetrate cell membranes and access intracellular metal pools is a well-known drawback, highlighting the need for new strategies to improve intracellular delivery. jcimcr.org

There is also a need for a more profound understanding of the thermodynamics and kinetics of DMSA's interactions with various metal ions. While some work has been done to determine the acid-base properties and stability constants for complexes with metals like As(III), comprehensive data across a range of physiological conditions and for competing essential metals is still needed. acs.org

Finally, a deeper investigation into its metabolic fate is warranted. It is known that DMSA is biotransformed into mixed disulfides with cysteine, but the enzymes responsible and the full range of metabolites have not been completely characterized. annualreviews.org A thorough understanding of its metabolism is intrinsically linked to developing better analytical methods for its detection and to elucidating its complete mechanism of action. Future research focusing on these fundamental questions will lay the groundwork for the next wave of innovation in chelation therapy and beyond.

Q & A

Q. What is the molecular mechanism by which (-)-2,3-Dimercaptosuccinic acid chelates heavy metals in biological systems?

DMSA binds to "soft" heavy metal ions (e.g., Pb²⁺, Hg²⁺, As³⁺) via its two thiol (-SH) groups, which ionize to form stable, water-soluble metal-thiolate complexes. These complexes are renally excreted, reducing systemic metal toxicity. The chelation efficiency depends on pH, metal speciation, and the stereochemistry of DMSA isomers (meso vs. chiral dl forms) .

Q. What experimental models are standard for evaluating DMSA’s efficacy in lead detoxification?

Rodent models (e.g., rats or mice exposed to lead acetate) are commonly used. Key endpoints include blood lead levels (BLLs), urinary lead excretion, and biomarkers of oxidative stress (e.g., glutathione depletion). Controlled studies often compare DMSA to placebo or alternative chelators like EDTA, using protocols such as 10–30 mg/kg/day oral dosing for 5–21 days .

Q. How is DMSA administered in clinical trials for acute heavy metal poisoning?

In human trials, DMSA is administered orally at 10–30 mg/kg/day in divided doses (e.g., every 8 hours) for 5 days, followed by 2-week rest intervals to minimize renal and hepatic stress. Efficacy is monitored via urinary metal excretion rates and plasma metal concentrations .

Q. What are the primary limitations of DMSA in treating arsenic intoxication?

DMSA shows limited efficacy against arsenic-induced neuropathy compared to 2,3-dimercaptopropanesulfonic acid (DMPS), particularly in chronic exposure cases. This is attributed to DMSA’s poor penetration into neuronal tissues and reduced affinity for arsenic metabolites like monomethylarsonous acid (MMA³⁺) .

Q. Which analytical methods are used to quantify DMSA-metal complexes in biological samples?

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrochemical detection is standard. These methods differentiate free DMSA from metal-bound forms and quantify excretion kinetics in urine or blood .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on DMSA’s effectiveness in arsenic vs. lead poisoning?

Discrepancies arise from differences in metal speciation, exposure duration, and tissue distribution. For example, DMSA efficiently chelates inorganic lead but struggles with organic arsenic metabolites (e.g., MMA³⁺). Studies using X-ray absorption spectroscopy (XAS) clarify metal-DMSA binding affinities under varying redox conditions .

Q. What strategies improve DMSA’s bioavailability and tissue penetration in neurotoxic metal exposure?

Co-administration with antioxidants (e.g., N-acetylcysteine or α-lipoic acid) enhances DMSA’s efficacy by reducing oxidative stress and improving blood-brain barrier permeability. Liposomal encapsulation of DMSA is also explored to target neuronal mercury or lead deposits .

Q. How do pharmacokinetic differences between DMSA isomers influence chelation therapy outcomes?

The meso isomer exhibits higher stability constants for Pb²⁺ and Hg²⁺ compared to the dl form. Isomer-specific studies using chiral chromatography reveal distinct renal clearance rates, guiding optimized dosing regimens for acute vs. chronic toxicity .

Q. What experimental designs address DMSA’s declining efficacy over time in cadmium detoxification?

Time-course studies in rodent models show that DMSA’s effectiveness diminishes 24–48 hours post-exposure due to cadmium’s rapid redistribution into bone and liver. Sequential therapy with DTPA (diethylenetriaminepentaacetic acid) improves mobilization, but human data remain limited .

Q. How can in vitro assays predict DMSA’s interactions with co-administered drugs or dietary supplements?

Competitive binding assays using human serum albumin (HSA) or metallothionein evaluate DMSA’s metal abstraction efficiency in the presence of competing ligands (e.g., zinc, calcium). These studies inform clinical protocols to avoid nutrient depletion during prolonged chelation .

Methodological Recommendations

  • Controlled Variables in Animal Studies : Standardize metal exposure duration, diet (e.g., zinc/iron levels), and urinary pH to minimize confounding .
  • Human Trial Design : Use crossover studies with washout periods to compare DMSA with DMPS or combination therapies .
  • Analytical Validation : Include blank samples and spike-recovery tests in HPLC-ICP-MS protocols to ensure accuracy in metal-DMSA quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.